Acetylcholinesterase (AChE) Inhibition: 4-(1H-Benzimidazol-2-yl)phenol vs. Advanced Benzimidazole-Diol Derivatives
4-(1H-Benzimidazol-2-yl)phenol demonstrates direct acetylcholinesterase (AChE) inhibition with an IC50 of 17.33 µM at pH 8.0 and 20°C, establishing its baseline activity as a benzimidazole pharmacophore [1]. While more advanced 4-(1H-benzimidazol-2-yl)-benzene-1,3-diol derivatives achieve stronger inhibition (IC50 80–90 nM) via additional hydroxyl substitution, this parent compound's accessible potency validates its use as a control or starting scaffold in medicinal chemistry campaigns targeting cholinesterases [2].
| Evidence Dimension | AChE inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 17.33 µM |
| Comparator Or Baseline | 4-(1H-benzimidazol-2-yl)-benzene-1,3-diol derivatives (IC50 = 80–90 nM) |
| Quantified Difference | Target compound is ~193- to 217-fold less potent than optimized diol derivatives |
| Conditions | Ellman's spectrophotometric method; pH 8.0, 20°C for target compound; similar assay for comparator |
Why This Matters
For researchers requiring a well-characterized, moderate-potency AChE inhibitor as a reference standard or a synthetic precursor for SAR studies, this compound provides a documented benchmark that structurally simpler analogs (e.g., 2-phenylbenzimidazole) lack.
- [1] BRENDA Enzyme Database. (2025). Ligand Information for 4-(1H-benzimidazole-2-yl)phenol (BRENDA Ligand ID 226915). View Source
- [2] Matysiak, J., Skrzypek, A., Karpińska, M., Czarnecka, K., Szymański, P., Bajda, M., & Niewiadomy, A. (2019). Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H-Benzimidazole Analogues. Biomolecules, 9(12), 870. View Source
